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Compound of Interest

Compound Name:
(R)-1-BENZYL-3-N-BOC-

AMINOPIPERIDINE

Cat. No.: B1294081 Get Quote

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of (R)-1-benzyl-3-(tert-

butoxycarbonylamino)piperidine, a key chiral building block in the synthesis of various

pharmaceuticals. This document details its chemical properties, synthesis, and critical

applications in drug development, particularly as a precursor to dipeptidyl peptidase IV (DPP-

IV) inhibitors.

Core Compound Properties
(R)-1-benzyl-3-(tert-butoxycarbonylamino)piperidine, also known as tert-butyl N-[(3R)-1-

benzylpiperidin-3-yl]carbamate, is a piperidine derivative featuring a benzyl group protecting

the ring nitrogen and a tert-butoxycarbonyl (Boc) group protecting an amino substituent at the

chiral 3-position. This specific arrangement makes it a valuable intermediate for creating

enantiomerically pure active pharmaceutical ingredients (APIs).
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Property Value Reference(s)

Molecular Weight 290.40 g/mol [1][2]

Molecular Formula C₁₇H₂₆N₂O₂ [1][2]

CAS Number 454713-13-4 [2]

IUPAC Name
tert-butyl N-[(3R)-1-

benzylpiperidin-3-yl]carbamate
[2]

Appearance Solid powder [2]

Purity Typically ≥98% [2]

Solubility Soluble in DMSO [2]

Synthesis of (R)-1-Benzyl-3-(tert-
butoxycarbonylamino)piperidine
The synthesis of this chiral intermediate can be achieved through a multi-step process. One

common route involves the chemical modification of a readily available chiral starting material.

The following is a representative experimental protocol.

Experimental Protocol: Synthesis from (R)-3-Aminopiperidine Dihydrochloride

This protocol outlines a two-step process starting from the commercially available (R)-3-

aminopiperidine dihydrochloride.

Step 1: N-Benzylation of (R)-3-Aminopiperidine

Reaction Setup: Dissolve (R)-3-aminopiperidine dihydrochloride in a suitable solvent such as

methanol.

Basification: Add a base, for example, sodium methoxide, to neutralize the hydrochloride and

liberate the free amine.

Benzylation: Add benzyl chloride to the reaction mixture. The reaction is typically performed

at room temperature.
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Work-up and Isolation: After the reaction is complete, the solvent is removed under reduced

pressure. The resulting residue is then partitioned between an organic solvent (e.g., ethyl

acetate) and water. The organic layer is washed, dried, and concentrated to yield (R)-1-

benzylpiperidin-3-amine.

Step 2: Boc Protection of the 3-Amino Group

Reaction Setup: Dissolve the (R)-1-benzylpiperidin-3-amine from the previous step in a

solvent like dichloromethane.

Boc Protection: Add di-tert-butyl dicarbonate (Boc₂O) and a base, such as triethylamine, to

the solution. The reaction is typically stirred at room temperature.

Monitoring: The progress of the reaction can be monitored by thin-layer chromatography

(TLC).

Purification: Once the reaction is complete, the mixture is washed with aqueous solutions to

remove byproducts and unreacted reagents. The organic layer is then dried and

concentrated. The crude product can be purified by column chromatography to yield pure

(R)-1-benzyl-3-(tert-butoxycarbonylamino)piperidine.

Logical Relationship: Synthesis Pathway
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Step 1: N-Benzylation

Step 2: Boc Protection
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Synthetic route to the target compound.

Application in Pharmaceutical Development
The primary application of (R)-1-benzyl-3-(tert-butoxycarbonylamino)piperidine is as a

protected intermediate for the synthesis of (R)-3-(Boc-amino)piperidine. The benzyl group

serves as a temporary protecting group for the piperidine nitrogen, which is removed in a

subsequent step. (R)-3-(Boc-amino)piperidine is a crucial building block for several DPP-IV

inhibitors, a class of drugs used to treat type 2 diabetes.

Experimental Protocol: Debenzylation to (R)-3-(Boc-amino)piperidine

This procedure, known as hydrogenolysis, removes the N-benzyl group to yield the desired

intermediate.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b1294081?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1294081?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reaction Setup: In a reaction vessel, dissolve (R)-1-benzyl-3-(tert-

butoxycarbonylamino)piperidine (247 g, 851 mmol) in methanol (2470 g).

Catalyst Addition: Add palladium on carbon (10 wt%, 5 g) to the solution.

Hydrogenation: The reaction vessel is purged with hydrogen gas (typically replacing the

atmosphere 3 times). The reaction mixture is then heated to 45°C under a hydrogen

atmosphere and stirred for approximately 3 hours.

Monitoring: The reaction is monitored by TLC to confirm the disappearance of the starting

material.

Isolation: Upon completion, the reaction mixture is cooled to room temperature, and the

palladium catalyst is removed by filtration.

Purification: The filtrate is concentrated under reduced pressure to yield tert-butyl (R)-

piperidin-3-ylcarbamate, also known as (R)-3-(Boc-amino)piperidine (yield: 97%).

Experimental Workflow: Role as a Pharmaceutical Intermediate
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Workflow from intermediate to final drug class.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [(R)-1-Benzyl-3-(tert-butoxycarbonylamino)piperidine: A
Chiral Intermediate in Pharmaceutical Synthesis]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1294081#r-1-benzyl-3-n-boc-
aminopiperidine-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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